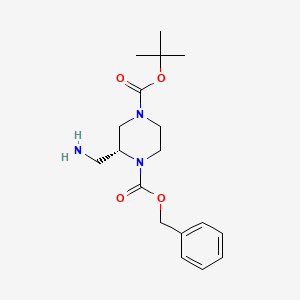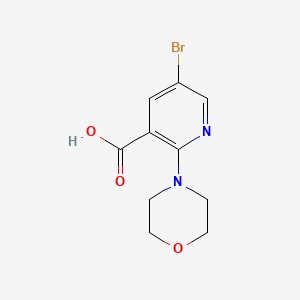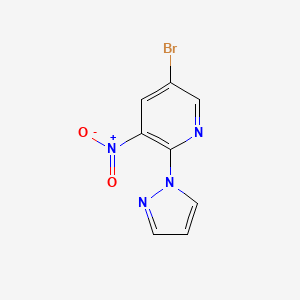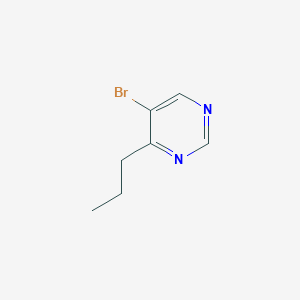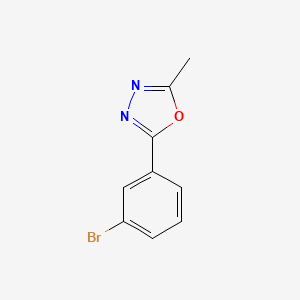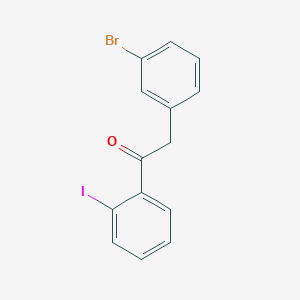
2-(3-Bromophenyl)-2'-iodoacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-2'-iodoacetophenone is a synthetic compound that has been used in a variety of scientific applications. It has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
科学的研究の応用
Synthesis and Practical Applications
A study by Qiu et al. (2009) discusses the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlighting the challenges and developments in the synthesis of brominated biphenyl compounds. This research emphasizes the exploration of safer and more efficient synthesis routes for brominated compounds, which could be relevant to the synthesis and application of 2-(3-Bromophenyl)-2'-iodoacetophenone in medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Impact and Toxicity
Research on the environmental impact and toxicity of brominated flame retardants (BFRs), such as PBDEs and HBCD, provides critical insights into the ecological and health implications of brominated compounds. Studies like the one conducted by Ying, Williams, & Kookana (2002) review the environmental fate of alkylphenols and alkylphenol ethoxylates, including their persistence and bioaccumulation potential. This body of work underscores the importance of understanding the environmental behavior of brominated compounds, which may have parallels to the environmental considerations for 2-(3-Bromophenyl)-2'-iodoacetophenone (Ying, Williams, & Kookana, 2002).
Analytical Methods for Brominated Compounds
Munteanu & Apetrei (2021) provide a comprehensive review of analytical methods used in determining antioxidant activity, including those applicable to brominated compounds. This review highlights various tests and methodologies for analyzing the properties and activities of compounds, which could be relevant for assessing the chemical properties and potential applications of 2-(3-Bromophenyl)-2'-iodoacetophenone (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
2-(3-bromophenyl)-1-(2-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNIUVSTXGOUSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642292 |
Source


|
| Record name | 2-(3-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2'-iodoacetophenone | |
CAS RN |
898783-88-5 |
Source


|
| Record name | 2-(3-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

